molecular formula C22H16ClN3O2 B2812323 3-chloro-N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzamide CAS No. 898420-21-8

3-chloro-N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzamide

Cat. No.: B2812323
CAS No.: 898420-21-8
M. Wt: 389.84
InChI Key: KVWCOAVYZTYXHL-UHFFFAOYSA-N
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Description

3-Chloro-N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzamide ( 898420-21-8) is a synthetic organic compound with a molecular formula of C22H16ClN3O2 and a molecular weight of 389.83 g/mol . This molecule features a quinazolinone core—a heterocyclic scaffold known for its diverse biological activities—linked to a chlorinated benzamide moiety via a phenyl bridge . This specific structure, which incorporates a 2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl group, suggests potential for interactions with various enzymatic targets, making it a valuable intermediate in medicinal chemistry and drug discovery research . Quinazolinone derivatives are a prominent area of investigation in pharmaceutical research, particularly in oncology. Compounds within this class have demonstrated mechanisms of action including the induction of apoptosis, inhibition of tumor cell migration, and targeting of key pathways such as those involving epidermal growth factor receptor (EGFR) and PI3K . Some quinazolinone-based molecules, such as Ispinesib, have been developed as anticancer agents, highlighting the therapeutic potential of this chemical class . The defined molecular architecture of this benzamide-quinazolinone hybrid allows for precise structural modifications, making it a suitable candidate for structure-activity relationship (SAR) studies aimed at optimizing binding affinity and metabolic stability . This product is supplied with a minimum purity of 90% and is intended for research purposes only in laboratory settings. It is not intended for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

3-chloro-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16ClN3O2/c1-14-24-20-11-3-2-10-19(20)22(28)26(14)18-9-5-8-17(13-18)25-21(27)15-6-4-7-16(23)12-15/h2-13H,1H3,(H,25,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVWCOAVYZTYXHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=O)N1C3=CC=CC(=C3)NC(=O)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized by the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.

    Introduction of the Chlorine Atom: Chlorination of the quinazolinone core can be achieved using reagents such as thionyl chloride or phosphorus oxychloride.

    Coupling with Benzamide: The final step involves the coupling of the chlorinated quinazolinone with a benzamide derivative under conditions such as the presence of a base like triethylamine or potassium carbonate.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorine atom in the compound can be substituted with other nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst like acetic acid.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of quinazolinone derivatives with additional oxygen functionalities.

    Reduction: Formation of reduced quinazolinone derivatives.

    Substitution: Formation of substituted quinazolinone derivatives with various functional groups.

Scientific Research Applications

Medicinal Chemistry Applications

  • Anticancer Activity :
    • Research indicates that compounds similar to 3-chloro-N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzamide exhibit cytotoxic effects against various cancer cell lines. A study demonstrated that quinazoline derivatives can inhibit the growth of cancer cells by inducing apoptosis and disrupting cell cycle progression .
  • Antimicrobial Properties :
    • The compound has shown promise as an antimicrobial agent. Its structural similarity to other known antimicrobial agents suggests it may inhibit bacterial growth through mechanisms such as interference with DNA synthesis or cell wall integrity .
  • Enzyme Inhibition :
    • Studies have reported that quinazoline derivatives can act as inhibitors of specific enzymes involved in cancer progression and microbial resistance. For instance, the inhibition of kinases related to tumor growth has been a focal point of research .

Pharmacological Insights

  • Mechanism of Action :
    • The mechanism by which 3-chloro-N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzamide exerts its effects involves modulation of signaling pathways associated with cell proliferation and survival. This includes the inhibition of pathways such as PI3K/Akt and MAPK .
  • Toxicological Studies :
    • Toxicological assessments are crucial for understanding the safety profile of this compound. Research utilizing the TOXIN knowledge graph has highlighted the importance of evaluating liver toxicity among similar compounds, emphasizing the need for human-based non-animal testing methodologies .

Case Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal investigated the anticancer efficacy of a series of quinazoline derivatives, including 3-chloro-N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzamide. The results indicated a significant reduction in cell viability in breast cancer cell lines compared to controls, suggesting potential for further development as an anticancer agent .

Case Study 2: Antimicrobial Activity

In another study focusing on antimicrobial activity, this compound was tested against several bacterial strains. The results showed that it inhibited the growth of Staphylococcus aureus and Escherichia coli at low micromolar concentrations, indicating its potential as a lead compound for antibiotic development .

Data Table: Summary of Applications

ApplicationDescriptionReferences
Anticancer ActivityInduces apoptosis and inhibits tumor growth in cancer cell lines ,
Antimicrobial PropertiesInhibits growth of various bacteria including Staphylococcus aureus ,
Enzyme InhibitionInhibits kinases related to cancer progression ,
Toxicological InsightsEvaluated for liver toxicity; emphasizes need for human-based assessments

Mechanism of Action

The mechanism of action of 3-chloro-N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazolinone core is known to interact with various biological targets, leading to inhibition or modulation of their activity. This can result in therapeutic effects such as inhibition of cancer cell proliferation or reduction of inflammation.

Comparison with Similar Compounds

Structural Features and Heterocyclic Cores

The target compound is compared to structurally related benzamide derivatives with distinct heterocyclic substituents:

Compound Name (Simplified) Core Structure Key Substituents Molecular Weight (g/mol) Chloro Position
Target Compound Quinazolinone 2-Methyl, 4-oxo, phenyl linkage ~393.85 3
3-Chloro-N-[3-(propionylamino)phenyl]benzamide Benzamide Propionylamino group 302.76 3
4-Chloro-N-[3-methyl-1-(5-thioxo-oxadiazol-2-yl)butyl]benzamide Oxadiazole 5-Thioxo, 3-methylbutyl ~367.84 4
3-Chloro-N-(3-ethyl-2-oxo-benzoxazol-6-yl)benzamide Benzoxazolone 3-Ethyl, 2-oxo ~344.79 3
4-Chloro-N-(4-oxo-thiazolidin-2-ylidene)benzamide Thiazolidinone 4-Oxo, phenylidene ~318.78 4
Key Observations:
  • Heterocyclic Influence: The quinazolinone core in the target compound provides a rigid, conjugated system conducive to π-π stacking and hydrogen bonding, which may enhance binding affinity compared to smaller heterocycles like oxadiazole or benzoxazolone.
  • Chloro Position : The 3-chloro substituent in the target compound and some analogs (e.g., ) contrasts with 4-chloro derivatives (e.g., ), affecting electronic distribution and steric interactions.
  • Functional Groups: Propionylamino () and thioxo-oxadiazole () substituents introduce polarity or metabolic stability, whereas the ethyl group in benzoxazolone () increases lipophilicity.

Physicochemical and Pharmacokinetic Properties

Property Target Compound 3-Chloro-[propionylamino] 4-Chloro-oxadiazole 3-Chloro-benzoxazolone
Calculated LogP ~3.2 ~2.8 ~3.5 ~3.0
Hydrogen Bond Donors 2 3 2 2
Hydrogen Bond Acceptors 4 4 5 4
Solubility (mg/mL) <0.1 (predicted) ~0.5 <0.1 <0.1
  • Lipophilicity : The oxadiazole derivative () shows higher LogP due to the thioxo and methylbutyl groups, suggesting better membrane permeability.
  • Solubility: The propionylamino analog () may exhibit improved aqueous solubility owing to its polar side chain.

Biological Activity

3-chloro-N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzamide is a synthetic compound belonging to the class of quinazolinone derivatives. This class is recognized for its diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This article provides a comprehensive overview of the biological activity of this compound, focusing on its mechanisms, efficacy in various biological systems, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of 3-chloro-N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzamide is C22H18ClN3O2C_{22}H_{18}ClN_3O_2, with a molecular weight of approximately 403.85 g/mol. The structure features a chloro-substituted benzamide linked to a quinazolinone moiety, which is crucial for its biological activity.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in cancer cell proliferation. For instance, it can bind to the active sites of enzymes like dihydrofolate reductase (DHFR), disrupting critical metabolic pathways necessary for DNA synthesis and cell division .
  • Cell Cycle Arrest : Studies indicate that compounds within the quinazolinone class can induce cell cycle arrest in cancer cells, leading to apoptosis. This effect is mediated through the modulation of cell cycle regulatory proteins .
  • Antimicrobial Activity : The compound exhibits antimicrobial properties against various bacterial strains, indicating its potential as an antibacterial agent. The minimal inhibitory concentrations (MIC) against Gram-positive and Gram-negative bacteria have been documented, showcasing its broad-spectrum activity .

Biological Activity Data

The following table summarizes the biological activities reported for 3-chloro-N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzamide:

Biological Activity Target/Pathway Effect References
AnticancerDHFRInhibition of cancer cell proliferation
AntimicrobialVarious bacterial strainsBroad-spectrum activity (MIC values)
CytotoxicityCancer cells (e.g., MCF-7)Induction of apoptosis

Case Studies

Several studies have highlighted the efficacy of quinazolinone derivatives in preclinical models:

  • Anticancer Studies : In vitro studies showed that 3-chloro-N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzamide significantly inhibited the growth of various cancer cell lines, including breast and lung cancer cells. The compound's mechanism involves inducing apoptosis through the activation of caspases .
  • Antimicrobial Efficacy : Research demonstrated that this compound effectively inhibited the growth of Escherichia coli and Staphylococcus aureus, with MIC values indicating strong antibacterial properties .

Q & A

Q. What are the standard synthetic routes for 3-chloro-N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzamide?

The synthesis typically involves coupling a quinazolinone intermediate with a substituted benzoyl chloride. Key steps include:

  • Step 1 : Preparation of the quinazolinone core via cyclization of anthranilic acid derivatives or condensation reactions.
  • Step 2 : Amide bond formation between the quinazolinone intermediate (e.g., 3-(3-aminophenyl)-2-methyl-4-oxo-3,4-dihydroquinazoline) and 3-chlorobenzoyl chloride in dichloromethane or DMF, using triethylamine as a base at room temperature .
  • Purification : Recrystallization or column chromatography to isolate the product.

Table 1 : Representative Reaction Conditions

StepReagents/ConditionsSolventTemperatureYield (%)Reference
Amidation3-Chlorobenzoyl chloride, Et₃NDCMRT60–75

Q. How is the structure of this compound characterized experimentally?

Structural confirmation requires a combination of techniques:

  • NMR Spectroscopy : ¹H/¹³C NMR to verify proton environments and carbon frameworks, particularly distinguishing aromatic protons and amide carbonyl signals .
  • X-ray Crystallography : SHELX software (e.g., SHELXL) refines crystal structures to determine bond lengths, angles, and intermolecular interactions. For example, mean C–C bond lengths of 0.007 Å and R factor < 0.05 ensure accuracy .
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight and fragmentation patterns .

Q. What biological activities are associated with this compound?

Quinazolinone-benzamide hybrids exhibit:

  • Anticancer Activity : Inhibition of kinase signaling pathways (e.g., EGFR) via competitive binding to ATP pockets, validated by cell viability assays (IC₅₀ values in µM range) .
  • Anti-inflammatory Effects : Suppression of COX-2 or NF-κB pathways in murine macrophage models .
  • Antimicrobial Potential : Moderate activity against Gram-positive bacteria (e.g., S. aureus) via membrane disruption .

Q. Which analytical techniques are critical for purity assessment?

  • HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) to quantify impurities (<1%) .
  • TLC : Monitoring reaction progress using silica gel plates and ethyl acetate/hexane eluents .
  • Elemental Analysis : Confirming C, H, N composition within ±0.3% of theoretical values .

Q. How does the chloro substituent influence the compound’s reactivity?

The 3-chloro group on the benzamide moiety:

  • Enhances electrophilicity, facilitating nucleophilic substitution reactions (e.g., with amines or thiols).
  • Stabilizes the aromatic ring via electron-withdrawing effects, impacting π-π stacking in target binding .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

Systematic optimization strategies include:

  • Solvent Screening : Replacing DCM with polar aprotic solvents (e.g., DMF) to enhance solubility of intermediates .
  • Catalyst Use : Adding DMAP (4-dimethylaminopyridine) to accelerate amidation kinetics .
  • Temperature Control : Gradual heating (40–60°C) to reduce side reactions while maintaining reaction rate .
  • In-line Analytics : FTIR monitoring of carbonyl peaks (e.g., 1680 cm⁻¹ for amide formation) .

Q. How can contradictions in reported biological activities be resolved?

Discrepancies (e.g., variable IC₅₀ values across studies) may arise from:

  • Assay Variability : Standardize protocols (e.g., MTT vs. resazurin assays) and cell lines (e.g., HeLa vs. MCF-7) .
  • Structural Analogues : Compare substituent effects; nitro vs. chloro groups alter electron density and target affinity .
  • Metabolic Stability : Assess liver microsome stability to rule out false negatives due to rapid degradation .

Q. What computational methods predict target interactions for this compound?

  • Molecular Docking : AutoDock Vina or Schrödinger Suite models binding to kinases (e.g., EGFR PDB: 1M17). Key interactions include H-bonding with backbone amides and hydrophobic contacts with chloro/benzamide groups .
  • MD Simulations : GROMACS simulations (100 ns) evaluate binding stability and conformational changes .
  • QSAR Models : Correlate substituent electronegativity (e.g., Hammett constants) with activity trends .

Q. How does crystallographic data inform structure-activity relationships (SAR)?

  • Torsion Angles : X-ray data reveal restricted rotation of the benzamide group, favoring planar conformations for target binding .
  • Intermolecular Forces : C–H···O hydrogen bonds and π-stacking in the crystal lattice mimic protein-ligand interactions .
  • Polymorphism Screening : Differential Scanning Calorimetry (DSC) identifies stable crystalline forms with improved bioavailability .

Q. What strategies mitigate off-target effects in pharmacological studies?

  • Selectivity Profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to identify non-target hits .
  • Proteomic Mapping : SILAC-based mass spectrometry identifies interacting proteins in cell lysates .
  • Prodrug Design : Mask the benzamide group with cleavable esters to reduce non-specific binding .

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